REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[S:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.Cl>ClC1C=CC=CC=1>[CH2:5]([C:15]1[S:14][CH:18]=[CH:17][CH:16]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling over the course of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
by heating the mixture
|
Type
|
STIRRING
|
Details
|
stirring, finally under vacuum
|
Type
|
STIRRING
|
Details
|
while stirring at 70° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was then separated off
|
Type
|
EXTRACTION
|
Details
|
extracted with chlorobenzene
|
Type
|
EXTRACTION
|
Details
|
The remaining organic phase was extracted
|
Type
|
STIRRING
|
Details
|
by shaking with water
|
Type
|
EXTRACTION
|
Details
|
The organic phase and the extract from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISTILLATION
|
Details
|
by distillation, and 38.7 g of crude 2-benzylthiophene of 79.7% purity
|
Type
|
CUSTOM
|
Details
|
were obtained by distillation
|
Type
|
DISTILLATION
|
Details
|
Redistillation
|
Type
|
CUSTOM
|
Details
|
resulted in 99.7% pure 2-benzylthiophene with a boiling point of 91° to 92° C./1.4 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |